Fmoc-Phe(F5)-OH: A Comprehensive Technical Guide for Researchers
Fmoc-Phe(F5)-OH: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-pentafluorophenylalanine, commonly abbreviated as Fmoc-Phe(F5)-OH, is a synthetic amino acid derivative of significant interest in peptide chemistry and drug discovery. The incorporation of the pentafluorophenyl group introduces unique electronic and steric properties that can profoundly influence the biological activity and conformational preferences of peptides. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring alters the aromatic character, enhancing hydrophobicity and potentially increasing resistance to enzymatic degradation.[1] This technical guide provides a detailed overview of the chemical properties, structure, and common experimental workflows associated with Fmoc-Phe(F5)-OH.
Chemical Properties and Structure
Fmoc-Phe(F5)-OH is a white to off-white solid at room temperature.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₄H₁₆F₅NO₄ | [3] |
| Molecular Weight | 477.38 g/mol | [2][4] |
| CAS Number | 205526-32-5 | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | >99% (HPLC) | [4] |
| Solubility | Soluble in DMSO (200 mg/mL) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
The structure of Fmoc-Phe(F5)-OH consists of a central L-phenylalanine core where the phenyl ring is perfluorinated. The alpha-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS).
Caption: Chemical structure of Fmoc-Phe(F5)-OH.
Experimental Protocols
General Synthesis of Fmoc-Phe(F5)-OH
Materials:
-
L-pentafluorophenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Hexanes
Procedure:
-
Dissolve L-pentafluorophenylalanine in a 1M solution of sodium carbonate in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C.
-
Add a solution of Fmoc-Cl in dioxane dropwise to the amino acid solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of approximately 5-6 with HCl to precipitate the product.
-
Filter the precipitate and wash with water and hexanes.
-
Dry the resulting solid under vacuum to yield Fmoc-Phe(F5)-OH.
Caption: General workflow for the synthesis of Fmoc-Phe(F5)-OH.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of Fmoc-protected amino acids is critical to ensure high purity for peptide synthesis. Reversed-phase HPLC (RP-HPLC) is a common method for this purpose. A general protocol for the purification of Fmoc-protected compounds is provided below.[6]
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 Series or equivalent
-
Column: C18 stationary phase
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient will need to be optimized.
-
Flow Rate: Dependent on column dimensions, typically 1 mL/min for analytical scale.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Column Temperature: 60°C[6]
Procedure:
-
Dissolve the crude Fmoc-Phe(F5)-OH in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile/water).
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient elution to separate the product from impurities.
-
Collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity by re-injecting a small aliquot onto the HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization.
Spectroscopic Characterization
Detailed spectroscopic data (NMR, MS, IR) for Fmoc-Phe(F5)-OH are not widely published. However, the expected characteristics can be inferred from the structure and data for similar compounds like Fmoc-Phe-OH.[7][8][9][10]
-
¹H NMR: The spectrum would show characteristic peaks for the fluorenyl group protons, the α- and β-protons of the phenylalanine backbone, and the amide proton.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons, the aromatic carbons of both the fluorenyl and pentafluorophenyl groups, and the aliphatic carbons of the amino acid backbone.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of 477.38.
-
FT-IR: The spectrum would exhibit characteristic absorption bands for the N-H stretch, C=O stretches of the carbamate and carboxylic acid, and C-F bonds.
Applications in Research and Drug Development
The primary application of Fmoc-Phe(F5)-OH is as a building block in solid-phase peptide synthesis (SPPS). The incorporation of pentafluorophenylalanine into peptides can confer several advantageous properties:
-
Enhanced Stability: The C-F bond is strong, and the perfluorinated ring can sterically hinder access of proteolytic enzymes, thereby increasing the peptide's resistance to degradation.[1]
-
Modulation of Bioactivity: The altered electronic properties and hydrophobicity of the pentafluorophenyl ring can influence peptide-receptor interactions and membrane permeability, potentially leading to enhanced or altered biological activity.[1][11]
-
Conformational Control: The steric bulk and unique electronic nature of the pentafluorophenyl group can be used to induce specific secondary structures in peptides.
The use of Fmoc-Phe(F5)-OH is particularly valuable in the design of novel peptide therapeutics, where improved stability and tailored bioactivity are critical for efficacy.
Caption: General cycle for incorporating Fmoc-Phe(F5)-OH in SPPS.
Conclusion
Fmoc-Phe(F5)-OH is a valuable and versatile building block for peptide chemists and drug developers. Its unique chemical properties, stemming from the perfluorinated aromatic ring, offer opportunities to design peptides with enhanced stability, modulated bioactivity, and controlled conformations. While specific, detailed experimental protocols for its synthesis and characterization are not extensively documented in publicly accessible literature, established methods for Fmoc-amino acids provide a solid foundation for its use in research and development. The continued exploration of peptides incorporating this and other non-canonical amino acids holds significant promise for the future of peptide-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. adooq.com [adooq.com]
- 5. rsc.org [rsc.org]
- 6. perlan.com.pl [perlan.com.pl]
- 7. Fmoc-Phe-OH(35661-40-6) MS spectrum [chemicalbook.com]
- 8. Fmoc-Phe-OH(35661-40-6) 13C NMR [m.chemicalbook.com]
- 9. Fmoc-Phe-OH(35661-40-6) IR Spectrum [chemicalbook.com]
- 10. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
